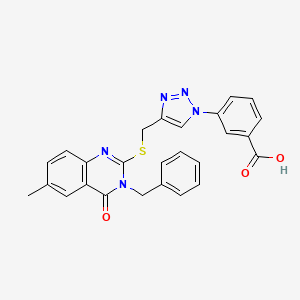

Hsp90-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H21N5O3S |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

3-[4-[(3-benzyl-6-methyl-4-oxoquinazolin-2-yl)sulfanylmethyl]triazol-1-yl]benzoic acid |

InChI |

InChI=1S/C26H21N5O3S/c1-17-10-11-23-22(12-17)24(32)30(14-18-6-3-2-4-7-18)26(27-23)35-16-20-15-31(29-28-20)21-9-5-8-19(13-21)25(33)34/h2-13,15H,14,16H2,1H3,(H,33,34) |

InChI Key |

NSEFVZPTISOMAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CN(N=N4)C5=CC=CC(=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ganetespib: A Multi-Target Hsp90/Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganetespib (formerly STA-9090) is a potent, second-generation, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). It is structurally distinct from the first-generation ansamycin class of Hsp90 inhibitors, belonging to the resorcinol-based triazolone class. Ganetespib binds to the ATP-binding pocket in the N-terminus of Hsp90, leading to the inhibition of its chaperone function. This results in the proteasomal degradation of a wide array of Hsp90 client proteins, many of which are crucial for tumor cell proliferation, survival, and metastasis. Notably, a significant number of these client proteins are oncogenic kinases. Beyond its primary activity against Hsp90, ganetespib exhibits a multi-target kinase inhibitor profile, directly inhibiting the activity of several kinases. This dual mechanism of action makes it a compelling agent for cancer therapy, capable of simultaneously disrupting multiple oncogenic signaling pathways. This guide provides a comprehensive technical overview of ganetespib, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its impact on key cellular signaling pathways.

Quantitative Inhibitory Profile

The inhibitory activity of ganetespib has been quantified against its primary target, Hsp90, as well as a range of cancer cell lines and off-target kinases.

Table 1.1: Cellular Cytotoxicity of Ganetespib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| OSA 8 | Osteosarcoma | 4 | [1] |

| AGS | Gastric Cancer | 3.05 | [2] |

| N87 | Gastric Cancer | 2.96 | [2] |

| VCaP | Prostate Cancer | 7 | [3] |

| LNCaP | Prostate Cancer | 8 | [3] |

| DU145 | Prostate Cancer | 12 | [3] |

| PC3 | Prostate Cancer | 77 | [3] |

| BT-474 | Breast Cancer (HER2+) | 13 | [4] |

| Sk-BR3 | Breast Cancer (HER2+) | 25 | [4] |

| SUM149 | Inflammatory Breast Cancer | 13 | [5] |

| NCI-H1975 | Non-Small Cell Lung Cancer (EGFR L858R/T790M) | 2-30 | [6] |

| HCC827 | Non-Small Cell Lung Cancer (EGFR delE746-A750) | 2-30 | [6] |

| A549 | Non-Small Cell Lung Cancer (KRAS mutant) | ~22 | [7] |

| K029 | Melanoma | 37.5 - 84 | [8] |

Table 1.2: Off-Target Kinase Inhibition Profile of Ganetespib

| Kinase Target | IC50 (nM) | Citation |

| ABL2 | 215 | [9] |

| ABL1 | >1000 | [9] |

| DDR1 | >1000 | [9] |

| TRKA-TFG | >1000 | [9] |

Core Mechanism of Action and Affected Signaling Pathways

Ganetespib's primary mechanism of action is the inhibition of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins, including many kinases involved in oncogenic signaling. By inhibiting Hsp90, ganetespib leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several key components of this pathway, including Akt itself, are Hsp90 client proteins. Ganetespib treatment leads to the degradation of Akt, resulting in the downregulation of this pro-survival pathway.[5][10]

Caption: Ganetespib inhibits Hsp90, leading to Akt degradation and suppression of the PI3K/Akt/mTOR pathway.

Raf/MEK/ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, such as Raf-1, are Hsp90 client proteins. Ganetespib disrupts this pathway by promoting the degradation of Raf-1, which in turn prevents the downstream activation of MEK and ERK.[5][8]

Caption: Ganetespib-mediated Hsp90 inhibition causes Raf-1 degradation, blocking the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ganetespib.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of ganetespib on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Ganetespib stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of ganetespib in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the ganetespib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Solubilization and Absorbance Reading:

-

After the 4-hour incubation, add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the ganetespib concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is for assessing the effect of ganetespib on the protein levels of Hsp90 clients.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Ganetespib stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of ganetespib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative protein levels. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

-

Experimental and Logical Workflows

Workflow for Characterizing a Novel Hsp90 Multi-Target Kinase Inhibitor

The following diagram illustrates a logical workflow for the preclinical characterization of a compound like ganetespib.

Caption: A stepwise workflow for the preclinical evaluation of a novel Hsp90 multi-target kinase inhibitor.

Conclusion

Ganetespib represents a significant advancement in the development of Hsp90 inhibitors. Its dual mechanism of action, targeting both the Hsp90 chaperone machinery and multiple oncogenic kinases, provides a robust strategy for combating cancer. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug developers working in the field of oncology and targeted therapies. Further investigation into the synergistic potential of ganetespib with other anti-cancer agents and its efficacy in a broader range of malignancies is warranted.

References

- 1. Hsp90 Inhibitor Ganetespib Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P25. In vitro evaluation of the anticancer activity of ganetespib in combination with standard chemotherapeutics in small cell lung cancer (SCLC) cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hsp90-EGFR Inhibition Pathway

To the Researcher:

This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, signal transduction, and pharmacology. It provides a comprehensive overview of the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway through the targeting of Heat Shock Protein 90 (Hsp90).

Important Note on "Hsp90-IN-13":

Initial research for this guide sought to focus on a specific inhibitor designated "this compound". However, a thorough search of the scientific literature and chemical databases yielded minimal information on this compound. While some chemical suppliers list an "this compound" with a reported IC50 of 25.07 nM, there is a notable absence of peer-reviewed studies detailing its chemical structure, mechanism of action, or specific effects on the EGFR pathway.

Therefore, to provide a valuable and data-rich resource, this guide will focus on the well-characterized and clinically relevant Hsp90 inhibitor, Ganetespib (STA-9090) . Ganetespib has been extensively studied for its potent inhibition of Hsp90 and its consequential effects on EGFR and other oncogenic client proteins. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other Hsp90 inhibitors that target the EGFR signaling axis.

Introduction: The Hsp90-EGFR Axis in Cancer

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the conformational maturation, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 plays a critical role in maintaining the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival.

One of the key client proteins of Hsp90 is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. Upon activation by its ligands, EGFR initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.[1][2]

The dependence of both wild-type and mutant forms of EGFR on Hsp90 for their stability presents a compelling therapeutic strategy.[3] Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of its client proteins, including EGFR.[3] This disruption of the Hsp90-EGFR interaction effectively abrogates downstream signaling, offering a multi-pronged attack on cancer cell viability.[1][4]

Ganetespib: A Potent Hsp90 Inhibitor

Ganetespib is a small molecule inhibitor of Hsp90 that has demonstrated potent antitumor activity in a broad range of preclinical cancer models.[4][5] It binds to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of Hsp90 client proteins.[5]

Quantitative Data on Ganetespib Activity

The following table summarizes the inhibitory concentrations (IC50) of Ganetespib in various non-small cell lung cancer (NSCLC) cell lines, including those with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).

| Cell Line | EGFR Status | Resistance Mechanism | Ganetespib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | TKI-sensitive | 12 | [4] |

| HCC827 | Exon 19 deletion | TKI-sensitive | 5.9 | [4] |

| H1975 | L858R, T790M | TKI-resistant | 22 | [4] |

| PC-9/gef | Exon 19 deletion | MET amplification | 13 | [4] |

| HCC827/erl | Exon 19 deletion | EMT | 31 | [4] |

| A549 | Wild-type | - | 5.4 | [4] |

The Hsp90-EGFR Inhibition Pathway

The inhibition of Hsp90 by Ganetespib sets in motion a series of events that culminate in the suppression of EGFR-mediated signaling.

As depicted in the diagram, Ganetespib directly inhibits Hsp90. This prevents Hsp90 from properly folding and stabilizing its client protein, EGFR. The resulting misfolded EGFR is then targeted for degradation by the proteasome. The reduction in EGFR levels leads to the downregulation of its downstream signaling pathways, PI3K/AKT and RAS/RAF/MEK/ERK, ultimately inhibiting cancer cell proliferation and survival.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Hsp90 inhibitors on the EGFR pathway.

Cell Culture and Proliferation Assay

Objective: To determine the cytotoxic effects of Hsp90 inhibitors on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, H1975) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., Ganetespib) for 72 hours.

-

Viability Assessment: Assess cell viability using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of Hsp90 inhibitors on the protein levels of EGFR and its downstream signaling molecules.

Methodology:

-

Cell Lysis: Treat cells with the Hsp90 inhibitor for the desired time points (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EGFR, phospho-EGFR, AKT, phospho-AKT, ERK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of Hsp90 inhibitors in a preclinical animal model.

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 H1975 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer the Hsp90 inhibitor (e.g., Ganetespib, 150 mg/kg, intraperitoneally, once weekly) and vehicle control according to the established dosing schedule.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for EGFR levels).

Conclusion

The inhibition of Hsp90 represents a promising therapeutic strategy for cancers driven by aberrant EGFR signaling. By promoting the degradation of EGFR and subsequently shutting down its downstream pro-survival pathways, Hsp90 inhibitors like Ganetespib can effectively suppress tumor growth, even in the context of acquired resistance to traditional EGFR-targeted therapies. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of Hsp90 inhibitors and the elucidation of their mechanisms of action. Further research into novel and more specific Hsp90 inhibitors continues to be an active and important area of cancer drug discovery.

References

- 1. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]

- 2. The HSP90 inhibitor ganetespib potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Hsp90 Down-regulates Mutant Epidermal Growth Factor Receptor (EGFR) Expression and Sensitizes EGFR Mutant Tumors to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hsp90 Inhibition and its Impact on VEGFR-2 Signaling

Note to the Reader: This guide focuses on the well-characterized, clinical-stage Hsp90 inhibitor, NVP-AUY922 (Luminespib) , to illustrate the principles of Hsp90's role in Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling. A thorough search for "Hsp90-IN-13" did not yield sufficient public data to fulfill the requirements of this technical whitepaper. NVP-AUY922 serves as a robust and well-documented exemplar for this mechanism of action.

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that is essential for maintaining cellular homeostasis.[1] It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are critical nodes in oncogenic signaling pathways.[2] In cancerous cells, Hsp90 is overexpressed and exists in a high-affinity, multi-chaperone complex, making it a prime therapeutic target.[3] By inhibiting Hsp90, multiple oncogenic pathways can be disrupted simultaneously.

One of Hsp90's key clients is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is the primary mediator of angiogenesis—the formation of new blood vessels.[4] Angiogenesis is a critical process for tumor growth, providing nutrients and oxygen to proliferating cancer cells.[5] The inhibition of Hsp90 leads to the destabilization and subsequent degradation of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[4]

This guide provides a detailed overview of the VEGFR-2 signaling pathway, the mechanism of Hsp90, and how its inhibition by NVP-AUY922 disrupts VEGFR-2 signaling, supported by quantitative data and detailed experimental protocols.

The VEGFR-2 Signaling Pathway

VEGFR-2 is the main receptor for VEGF-A and mediates the majority of its angiogenic effects, including endothelial cell proliferation, migration, survival, and vascular permeability. The activation cascade is a multi-step process initiated by ligand binding.

-

Ligand Binding and Dimerization: VEGF-A binds to the extracellular domains of two VEGFR-2 monomers, inducing them to form a dimer.

-

Trans-Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation of specific tyrosine residues.

-

Downstream Signal Transduction: The phosphorylated tyrosine residues act as docking sites for various signaling proteins, activating key downstream pathways such as:

-

PLCγ-PKC-MAPK/ERK Pathway: Primarily drives endothelial cell proliferation.

-

PI3K/AKT Pathway: Promotes endothelial cell survival and increases vascular permeability.

-

Mechanism of Action: Hsp90 Inhibition by NVP-AUY922

Hsp90 functions as an ATP-dependent molecular chaperone. Its activity is driven by a conformational cycle, often described as a "molecular clamp," which is coupled to ATP binding and hydrolysis.

-

Open Conformation: In its nucleotide-free state, the Hsp90 dimer is in an open, "V" shape, ready to bind client proteins.

-

Client Binding & ATP: Aided by co-chaperones, a client protein (like an unfolded or unstable VEGFR-2 kinase domain) binds to Hsp90. This is followed by ATP binding to the N-terminal domains.

-

Closed Conformation: ATP binding triggers a significant conformational change, causing the N-terminal domains to dimerize and closing the "clamp." This closed state is competent for client protein folding and maturation.

-

ATP Hydrolysis & Release: ATP is hydrolyzed to ADP, which weakens the N-terminal association. The clamp re-opens, and the mature, stable client protein is released.

NVP-AUY922 is a potent, small-molecule inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90.[5] By competitively inhibiting ATP binding, NVP-AUY922 locks the chaperone in an open, non-functional state. This prevents the conformational changes necessary for client protein maturation. Client proteins that are trapped in this stalled complex are recognized by the cell's quality control machinery, leading to their ubiquitination by E3 ligases and subsequent degradation by the proteasome.[3] Because VEGFR-2 is an Hsp90 client protein, treatment with NVP-AUY922 leads to its degradation, effectively shutting down the entire signaling cascade.[4]

Quantitative Data

NVP-AUY922 is a highly potent inhibitor of Hsp90, demonstrating low nanomolar activity across a wide range of human tumor cell lines. Its efficacy is measured by its binding affinity (Kd) to Hsp90 and its ability to inhibit cell growth (GI₅₀/IC₅₀).

| Parameter | Value | Source |

| Binding Affinity (Kd) | 1.7 nmol/L | [5] |

| Cell Line | Cancer Type | GI₅₀ (nmol/L) | Source |

| BT-474 | Breast | 3 - 5.4 | [6][7] |

| A2780 | Ovarian | ~2 - 40 | [5] |

| U87MG | Glioblastoma | ~2 - 40 | [5] |

| PC3 | Prostate | ~2 - 40 | [5] |

| WM266.4 | Melanoma | ~2 - 40 | [5] |

| H1299 | Non-Small-Cell Lung | 2850 (IC₅₀) | [8] |

| H1975 | Non-Small-Cell Lung | 4.739 (IC₅₀) | [9] |

| HCT116 | Colon | 125 | [10] |

| MDA-MB-231 | Breast | 40 | [10] |

Experimental Protocols & Workflows

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the dose-dependent cytotoxic effects of an inhibitor like NVP-AUY922 and to calculate the GI₅₀/IC₅₀ value.

Protocol:

-

Cell Seeding: Seed cells (e.g., 4 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat cells in triplicate with a serial dilution of NVP-AUY922 (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO).[8]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[8]

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.[8][11]

-

Final Incubation: Incubate for 2.5 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[8]

-

Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance (OD) at 450 nm using a microplate reader.[8]

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC₅₀ value using a four-parameter logistic curve fit.[12]

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins in a sample. This protocol is essential for demonstrating the molecular signature of Hsp90 inhibition: the degradation of client proteins (VEGFR-2, AKT) and the compensatory upregulation of Hsp70.[5]

Protocol:

-

Cell Treatment & Lysis: Treat cultured cells with NVP-AUY922 at a specified concentration (e.g., 5 x GI₅₀) for various time points (e.g., 0, 8, 16, 24, 72 hours).[10] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a denaturing SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for VEGFR-2, phospho-AKT, total AKT, Hsp70, and a loading control (e.g., GAPDH or β-tubulin).[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[14]

-

Quantification: Use densitometry software to quantify band intensity, normalizing to the loading control.

Conclusion

The dependence of critical oncoproteins like VEGFR-2 on the Hsp90 chaperone machinery represents a key vulnerability in many cancers. Potent Hsp90 inhibitors, exemplified by NVP-AUY922, exploit this dependency by preventing ATP binding, which locks the chaperone in a non-functional state. This action leads to the targeted degradation of VEGFR-2, thereby disrupting downstream pro-angiogenic signaling pathways essential for tumor growth and survival. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and characterize the effects of Hsp90 inhibitors on VEGFR-2 and other client protein signaling networks. This strategy of targeting a master regulator of oncoprotein stability continues to be a promising avenue in the development of next-generation cancer therapeutics.

References

- 1. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]

- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. physiology.elte.hu [physiology.elte.hu]

- 12. Hsp90 Inhibitors NVP-AUY922 and NVP-BEP800 May Exert a Significant Radiosensitization on Tumor Cells along with a Cell Type-Specific Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guide to selecting high-performing antibodies for... | F1000Research [f1000research.com]

- 14. Western Blot Analyses [bio-protocol.org]

Unveiling the Nexus: A Technical Guide to the Targeting of Topoisomerase-2 by Hsp90 Inhibition

Disclaimer: Extensive searches for the specific compound "Hsp90-IN-13" did not yield any publicly available data, including its chemical structure, mechanism of action, or any associated research. Therefore, this technical guide will focus on the well-established role of Topoisomerase-2 as a target of Hsp90 inhibition, using the extensively studied Hsp90 inhibitor, AT13387 , as a representative example to illustrate the core principles, experimental methodologies, and potential therapeutic implications for researchers, scientists, and drug development professionals.

Executive Summary

Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to cancer cell proliferation and survival.[1] One such client protein is Topoisomerase-2, a nuclear enzyme critical for managing DNA topology during replication and transcription.[2] The interaction between Hsp90 and Topoisomerase-2 presents a compelling target for anticancer therapy. Inhibition of Hsp90 disrupts this interaction, leading to a synergistic enhancement of the cytotoxic effects of Topoisomerase-2 poisons.[3] This guide provides an in-depth overview of the mechanism of action, quantitative data for the representative Hsp90 inhibitor AT13387, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Hsp90-Topoisomerase-2 Axis: A Therapeutic Target

Hsp90 exists as a dimer and its chaperone activity is dependent on its ability to bind and hydrolyze ATP.[4] This process involves a large conformational change, often referred to as a "molecular clamp," which facilitates the proper folding and stabilization of its client proteins.[5] Topoisomerase-2 has been identified as a client protein of Hsp90, forming a complex within the cell.[2]

The therapeutic strategy revolves around the observation that inhibiting Hsp90's ATPase activity with small molecules leads to the destabilization and subsequent degradation of its client proteins.[6] However, in the case of Topoisomerase-2, inhibition of Hsp90 does not necessarily lead to its degradation but rather to an increase in its catalytic activity.[5][7] This is because the dissociation of Topoisomerase-2 from the Hsp90 complex releases it in a more active state. When combined with a Topoisomerase-2 poison (e.g., etoposide), which traps the enzyme-DNA complex in a "cleavable complex" state, the increased availability of active Topoisomerase-2 leads to a significant amplification of DNA damage and subsequent apoptosis in cancer cells.[3]

Quantitative Data: The Profile of a Representative Hsp90 Inhibitor (AT13387)

The following tables summarize key quantitative data for the potent, non-geldanamycin Hsp90 inhibitor, AT13387, to provide a framework for understanding the characteristics of this class of compounds.

Table 1: Binding Affinity and Potency of AT13387

| Parameter | Value | Notes |

| Binding Affinity (Kd) for Hsp90 | 0.7 nM | Determined by isothermal calorimetry, indicating very tight binding to the N-terminal ATP site. |

| GI50 (50% Growth Inhibition) | 13 - 210 nM | Varies across a panel of human tumor cell lines, demonstrating broad anti-proliferative activity. |

Table 2: Anti-proliferative Activity of AT13387 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| NCI-H1650 | Lung Carcinoma | 13 |

| BT474 | Breast Carcinoma | 13 |

| MV4-11 | Leukemia | 13 |

| A375 | Melanoma | 18 |

| TFK-1 | Cholangiocarcinoma | 19 |

| A549 | Lung Carcinoma | 22 |

| HCT116 | Colon Carcinoma | 48 |

| MCF-7 | Breast Carcinoma | 53 |

| DU145 | Prostate Carcinoma | 94 |

| SW620 | Colon Carcinoma | 210 |

| Data sourced from a study on the in vitro activity of AT13387. |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the interaction between Hsp90 inhibitors and Topoisomerase-2. These are generalized protocols and may require optimization for specific cell lines and compounds.

Co-Immunoprecipitation (Co-IP) to Verify Hsp90-Topoisomerase-2 Interaction

This protocol is for the isolation and detection of the Hsp90-Topoisomerase-2 complex from whole-cell extracts.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 1% v/v NP-40, 20mM Tris-HCL pH 7.4, 5mM Sodium Pyrophosphate, 5mM EGTA, with freshly added protease inhibitors).

-

Antibody against Hsp90 (for immunoprecipitation).

-

Antibody against Topoisomerase-2 (for Western blot detection).

-

Protein A/G-coupled agarose or magnetic beads.

-

Wash buffer (e.g., IP lysis buffer with lower detergent concentration).

-

SDS-PAGE loading buffer.

Procedure:

-

Cell Lysis: Harvest cells and resuspend in ice-cold IP lysis buffer. Incubate on ice for 15 minutes.

-

Sonication: Sonicate the cell lysate briefly (e.g., 2 x 10 seconds) to shear DNA and place immediately on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Transfer the supernatant to a new tube and add Protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared supernatant to a fresh tube. Add the primary antibody against Hsp90 and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against Topoisomerase-2 to confirm its presence in the immunoprecipitated Hsp90 complex.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 and the inhibitory effect of compounds like AT13387.

Materials:

-

Recombinant human Hsp90 protein.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

-

ATP solution.

-

Malachite green reagent for phosphate detection.

-

Hsp90 inhibitor (e.g., AT13387).

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, recombinant Hsp90 protein, and varying concentrations of the Hsp90 inhibitor.

-

Initiation: Start the reaction by adding a defined concentration of ATP to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for ATP hydrolysis.

-

Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of an Hsp90 inhibitor, alone or in combination with a Topoisomerase-2 poison, on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Hsp90 inhibitor (e.g., AT13387).

-

Topoisomerase-2 poison (e.g., etoposide).

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent.

-

Solubilization buffer (for MTT assay).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitor, the Topoisomerase-2 poison, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assessment:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values. Analyze the combination data for synergistic, additive, or antagonistic effects.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of Hsp90 and its Inhibition

Caption: Hsp90 cycle and inhibition.

Experimental Workflow for Assessing Hsp90 Inhibitor Effect on Topoisomerase-2

Caption: Workflow for Hsp90 inhibitor evaluation.

Logical Relationship of Hsp90 Inhibition on Topoisomerase-2 Function

Caption: Hsp90 inhibition and Topo-2 function.

Conclusion and Future Directions

The targeting of the Hsp90-Topoisomerase-2 interaction is a promising strategy in oncology. By disrupting this complex, Hsp90 inhibitors can potentiate the effects of established Topoisomerase-2 poisons, potentially overcoming drug resistance and improving therapeutic outcomes. The representative data for AT13387 highlight the potency and broad applicability of this class of inhibitors. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate novel Hsp90 inhibitors. While specific data for "this compound" remains elusive, the principles and methodologies outlined here are broadly applicable to the characterization of any new compound targeting this critical cellular axis. Future research should focus on identifying biomarkers to predict which patient populations will most benefit from this combination therapy and on the development of next-generation Hsp90 inhibitors with improved selectivity and safety profiles.

References

- 1. Hsp90 in Human Diseases: Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9068987B2 - Inhibitors of extracellular HSP90 - Google Patents [patents.google.com]

- 3. HSP90 Structure | HSP90 [hsp90.ca]

- 4. US8618290B2 - HSP90 inhibitors - Google Patents [patents.google.com]

- 5. Molecular Depot Human Hsp90 Alpha B2013163 | LabX.com [labx.com]

- 6. Hsp90 - Wikipedia [en.wikipedia.org]

- 7. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsp90-IN-13: A Technical Overview of Discovery and Synthesis

Affiliation: Google Research

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Consequently, Hsp90 has emerged as a key target for anticancer drug development. While specific public domain information on a compound designated "Hsp90-IN-13" is not available, this technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a closely related and well-characterized class of pyrazolopyrimidine-based Hsp90 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction: Hsp90 as a Therapeutic Target

Hsp90 is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by assisting in the folding, stabilization, and activation of a wide array of client proteins.[1] In cancer cells, Hsp90 is often overexpressed and is critical for the stability of numerous oncoproteins, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., HIF-1α).[2] By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it an attractive target for cancer therapy.[3]

The Hsp90 protein is a dimer, with each monomer comprising an N-terminal ATP-binding domain (NTD), a middle domain (MD), and a C-terminal dimerization domain (CTD).[4] The chaperone cycle of Hsp90 is dependent on the binding and hydrolysis of ATP at the NTD.[5] Most Hsp90 inhibitors developed to date are competitive inhibitors of the N-terminal ATP-binding site.[1]

Discovery of Pyrazolopyrimidine-Based Hsp90 Inhibitors

The discovery of potent and selective Hsp90 inhibitors has been an area of intense research. Structure-based drug design and high-throughput screening have led to the identification of various chemical scaffolds that can effectively inhibit Hsp90. The pyrazolopyrimidine core has emerged as a promising scaffold for the development of Hsp90 inhibitors. These compounds often mimic the binding mode of ATP in the N-terminal pocket of Hsp90.

Design Rationale

The design of pyrazolopyrimidine-based Hsp90 inhibitors is often guided by the co-crystal structures of Hsp90 in complex with known inhibitors. The key interactions typically involve:

-

Hydrogen bonding: Interactions with key residues in the ATP-binding pocket, such as Asp93, Lys58, and the backbone amide of Phe138.

-

Hydrophobic interactions: Occupation of the hydrophobic pocket defined by residues such as Leu48, Val150, and Trp162.

-

Water-mediated hydrogen bonds: Interactions with a conserved water molecule in the active site.

Synthesis of Pyrazolopyrimidine-Based Hsp90 Inhibitors

The synthesis of a representative pyrazolopyrimidine-based Hsp90 inhibitor is outlined below. This is a generalized scheme based on published methods for this class of compounds.

Caption: Synthetic scheme for a pyrazolopyrimidine Hsp90 inhibitor.

General Experimental Protocol for Synthesis

Step 1: Cyclocondensation to form the pyrazolopyrimidine core

-

To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added a substituted β-ketoester (1.1 eq).

-

A catalytic amount of a base (e.g., piperidine or sodium ethoxide) is added, and the reaction mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyrazolopyrimidine core.

Step 2: Functionalization of the pyrazolopyrimidine core

-

The pyrazolopyrimidine core (1.0 eq) is dissolved in a suitable solvent system (e.g., dioxane/water).

-

A boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final Hsp90 inhibitor.

Biological Evaluation and Quantitative Data

The biological activity of pyrazolopyrimidine-based Hsp90 inhibitors is typically evaluated using a panel of biochemical and cell-based assays.

Hsp90 Binding Affinity and ATPase Inhibition

The ability of the compounds to bind to Hsp90 and inhibit its ATPase activity is a primary measure of their potency.

| Compound | Hsp90α Binding (Kd, nM) | Hsp90α ATPase IC50 (nM) |

| Reference Inhibitor (e.g., 17-AAG) | 5 | 20 |

| Representative Pyrazolopyrimidine 1 | 2 | 10 |

| Representative Pyrazolopyrimidine 2 | 1.5 | 8 |

Cellular Antiproliferative Activity

The efficacy of these inhibitors in cancer cells is assessed by measuring their ability to inhibit cell growth and proliferation.

| Cell Line | Cancer Type | IC50 (nM) - Representative Pyrazolopyrimidine 1 | IC50 (nM) - Representative Pyrazolopyrimidine 2 |

| MCF-7 | Breast Cancer | 50 | 45 |

| NCI-H460 | Lung Cancer | 75 | 60 |

| PC-3 | Prostate Cancer | 120 | 100 |

Client Protein Degradation

A hallmark of Hsp90 inhibition is the degradation of its client proteins. This is often assessed by Western blotting.

| Client Protein | Effect of Treatment with Pyrazolopyrimidine Inhibitor |

| HER2 | Dose-dependent degradation |

| Akt | Dose-dependent degradation |

| Raf-1 | Dose-dependent degradation |

| Hsp70 | Upregulation (as part of the heat shock response) |

Mechanism of Action and Signaling Pathways

Hsp90 inhibitors exert their effects by disrupting the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of client proteins. This impacts multiple signaling pathways crucial for cancer cell survival.

Caption: Hsp90 inhibition disrupts multiple oncogenic pathways.

Key Experimental Protocols

Hsp90α ATPase Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 20 mM KCl, and 6 mM MgCl₂.

-

Add recombinant human Hsp90α to the reaction buffer to a final concentration of 50 nM.

-

Add the test compound at various concentrations and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding ATP to a final concentration of 750 μM.

-

Incubate the reaction for 3 hours at 37 °C.

-

Stop the reaction by adding a malachite green solution.

-

Measure the absorbance at 620 nm.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours at 37 °C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Western Blot Analysis for Client Protein Degradation

This technique is used to detect specific proteins in a cell lysate.

-

Treat cells with the test compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the client proteins of interest (e.g., HER2, Akt, Raf-1, Hsp70) and a loading control (e.g., β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical workflow for Western blot analysis.

Conclusion

While specific data for "this compound" is not publicly available, the pyrazolopyrimidine scaffold represents a well-validated and potent class of Hsp90 inhibitors. The information presented in this technical guide provides a comprehensive framework for understanding the discovery, synthesis, and biological characterization of such compounds. The detailed protocols and data summaries serve as a valuable resource for researchers in the field of Hsp90-targeted cancer therapy. Further research and development in this area hold the promise of delivering novel and effective treatments for a variety of cancers.

References

- 1. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of epipolythiodioxopiperazines HDN-1 and chaetocin as novel inhibitor of heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp90 - Wikipedia [en.wikipedia.org]

- 5. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Hsp90-IN-13: A Multi-Targeted Inhibitor Inducing Mitochondrial-Mediated Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention. Hsp90-IN-13, also identified as compound 5k, is a potent, pan-Hsp90 inhibitor that has demonstrated significant anti-proliferative activity. This technical guide provides a comprehensive overview of the role of this compound in protein folding, its quantitative inhibitory profile, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action.

The Role of this compound in Protein Folding

This compound functions by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the chaperone's ATPase activity, which is essential for the conformational maturation and stabilization of its client proteins. By blocking the Hsp90 chaperone cycle, this compound leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, a phenomenon also observed with this compound treatment. The degradation of key oncogenic client proteins, such as Her2, disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.[1][2][3]

Quantitative Data Presentation

This compound exhibits a multi-targeted inhibitory profile, affecting not only Hsp90 but also other key kinases involved in cancer progression. The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Hsp90 | 25.07 |

| EGFR | 38.5 |

| VEGFR-2 | 126.95 |

| Topoisomerase-2 | 25.85 |

Table 2: Cellular Effects of this compound on MCF-7 Breast Cancer Cells

| Parameter | Observation |

| Cell Cycle Arrest | 35.06% of cells arrested in G2/M phase |

| Apoptosis Induction | 19.82% of cells undergo apoptosis |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis in MCF-7 cells through a mitochondrial-mediated pathway. This process is initiated by an increase in reactive oxygen species (ROS), leading to a change in the Bax/Bcl-2 ratio in favor of the pro-apoptotic Bax. This dysregulation of the Bcl-2 family of proteins results in the loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9, -7, and -6, ultimately leading to programmed cell death.[1][2][7]

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Characterizing this compound

The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory potency and cellular effects. The general workflow includes an initial screen for Hsp90 inhibition, followed by determination of its multi-target IC50 values. Cellular effects are then assessed through cell cycle analysis and apoptosis assays.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

In Vitro Hsp90 ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the ATPase activity of Hsp90.

Materials:

-

Recombinant human Hsp90α

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2)

-

This compound (dissolved in DMSO)

-

Malachite green-based phosphate detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing Hsp90α in the assay buffer.

-

Add serial dilutions of this compound to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 17-AAG).

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with this compound using propidium iodide (PI) staining.[8][9][10][11][12]

Materials:

-

MCF-7 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This method quantifies the percentage of apoptotic cells following treatment with this compound.[13][14][15][16]

Materials:

-

MCF-7 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat MCF-7 cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence signals.

Analysis of Mitochondrial-Mediated Apoptosis by Western Blot

This protocol is for the detection of changes in the expression of key proteins involved in the mitochondrial apoptotic pathway.[17][18][19][20]

Materials:

-

Treated and untreated MCF-7 cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, -7, -6, and anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated MCF-7 cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. kumc.edu [kumc.edu]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.10. Western Blot Analysis [bio-protocol.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. edspace.american.edu [edspace.american.edu]

An In-depth Technical Guide to the Core Chemical Structure of Hsp90 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stability, and function of a wide array of client proteins, many of which are key mediators of signal transduction pathways involved in cell proliferation, survival, and differentiation.[3][4] In cancerous cells, Hsp90 is overexpressed and its function is essential for the stability of numerous oncoproteins, making it a prime target for cancer therapy.[5][6] This technical guide provides an in-depth look at the core chemical structures of Hsp90 inhibitors, with a focus on synthetic small molecules that target the N-terminal ATP-binding pocket of Hsp90.

The Hsp90 Chaperone Cycle: A Target for Inhibition

Hsp90 function is driven by an ATP-dependent chaperone cycle. This cycle involves a series of conformational changes regulated by ATP binding and hydrolysis at the N-terminal domain (NTD).[4][7] Inhibition of this ATPase activity is a primary strategy for disrupting the chaperone function of Hsp90, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[8] This targeted degradation of oncoproteins provides a powerful mechanism for anti-cancer activity.

Core Chemical Scaffolds of N-Terminal Hsp90 Inhibitors

A variety of chemical scaffolds have been developed to competitively inhibit the ATP-binding site in the N-terminus of Hsp90. These can be broadly categorized as follows:

-

Natural Products and their Derivatives: Geldanamycin and radicicol are naturally occurring Hsp90 inhibitors that have been instrumental in validating Hsp90 as a therapeutic target.[8][9] However, their clinical development has been hampered by issues such as hepatotoxicity and poor solubility.[9] This has led to the development of semi-synthetic derivatives with improved pharmacological properties.

-

Purine-Based Scaffolds: These inhibitors mimic the purine ring of ATP and have shown potent Hsp90 inhibitory activity.

-

Benzamide Scaffolds: This class of inhibitors has also demonstrated significant promise in targeting the Hsp90 ATP binding site.

-

Resorcinol-Containing Scaffolds: Resorcinol-based inhibitors are a major class of synthetic Hsp90 inhibitors. These compounds typically feature a resorcinol ring that forms key hydrogen bond interactions within the ATP-binding pocket.[10]

This guide will focus on a representative resorcinol-based Hsp90 inhibitor, AT13387 , to illustrate the principles of Hsp90 inhibition, from its chemical structure to its biological effects. AT13387 is an orally bioavailable, potent Hsp90 inhibitor that has advanced to clinical trials.[11]

Quantitative Data for Hsp90 Inhibitor: AT13387

| Parameter | Value | Reference |

| Binding Affinity (Kd) for Hsp90 | 0.71 nM | [11] |

| IC50 (Ganetespib - similar resorcinol scaffold) | 26 nM (for ARAF::HSP90 complex) | [12] |

| Cytotoxicity (IC50) in various cancer cell lines | Micromolar to nanomolar range | [5][13][14] |

Signaling Pathways Affected by Hsp90 Inhibition

Inhibition of Hsp90 leads to the degradation of a multitude of client proteins, thereby disrupting several critical signaling pathways implicated in cancer. The diagram below illustrates the impact of Hsp90 inhibition on key oncogenic pathways.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 - Wikipedia [en.wikipedia.org]

- 3. Heat-shock protein 90 alpha (HSP90α) modulates signaling pathways towards tolerance of oxidative stress and enhanced survival of hepatocytes of Mugil cephalus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into Hsp90 Structural Plasticity Revealed by cryoEM [mdpi.com]

- 8. Hsp90 molecular chaperone inhibitors: Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 13. mdpi.com [mdpi.com]

- 14. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsp90 Inhibition in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Heat Shock Protein 90 (Hsp90) inhibitors in cell culture experiments. The protocols outlined below are generalized for potent, selective Hsp90 inhibitors and can be adapted for specific molecules like Hsp90-IN-13.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a wide range of "client" proteins.[1][2][3][4] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, such as those involved in cell growth, proliferation, survival, and angiogenesis.[5][6][7][8][9] Consequently, Hsp90 has emerged as a promising therapeutic target for cancer and other diseases.[2][7]

Hsp90 inhibitors act by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which blocks its intrinsic ATPase activity.[1][7][10] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[2][10][11] This targeted degradation of multiple oncoproteins simultaneously offers a multi-pronged approach to inhibit cancer cell signaling.[5][7][10]

Mechanism of Action of Hsp90 Inhibitors

The primary mechanism of action of Hsp90 inhibitors is the competitive inhibition of ATP binding, which is essential for the chaperone's function. This leads to a cascade of cellular events, including:

-

Client Protein Degradation: Inhibition of Hsp90 leads to the destabilization and subsequent degradation of a multitude of oncogenic client proteins.[2][10][11]

-

Cell Cycle Arrest: Many Hsp90 client proteins are key regulators of the cell cycle, such as Cdk4 and Cdk6.[12] Their degradation can lead to cell cycle arrest at G1/S or G2/M checkpoints.

-

Induction of Apoptosis: The degradation of pro-survival client proteins like AKT and the destabilization of anti-apoptotic proteins can trigger programmed cell death.[5][6]

-

Inhibition of Angiogenesis: Hsp90 is crucial for the stability of factors involved in angiogenesis, such as HIF-1α and VEGF receptors.[5][8][9]

-

Modulation of the Heat Shock Response: Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1) and the subsequent upregulation of other heat shock proteins, such as Hsp70, as a compensatory mechanism.[2]

Signaling Pathways Affected by Hsp90 Inhibition

Hsp90 inhibitors impact a wide array of signaling pathways critical for cancer cell survival and proliferation. A simplified representation of these interactions is depicted below.

Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation and downstream anti-cancer effects.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of Hsp90 inhibitors on cancer cell lines.

Table 1: Effect of Hsp90 Inhibitors on Cell Viability (IC50 values)

| Cell Line | Cancer Type | Hsp90 Inhibitor | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | Thiazolyl Benzodiazepine (TB) | 7.2 | [13] |

| SK-BR-3 | Breast Cancer (HER2+) | Thiazolyl Benzodiazepine (TB) | 12.8 | [13] |

| MDA-MB-231 | Breast Cancer (TNBC) | Thiazolyl Benzodiazepine (TB) | 28.07 | [13] |

| B16F10 | Melanoma | NVP-AUY922 | ~0.05 | [14] |

| LS174T | Colon Cancer | NVP-AUY922 | ~0.01 | [14] |

Table 2: Effect of Hsp90 Inhibitors on Client Protein Expression

| Cell Line | Treatment | Client Protein | Change in Expression | Reference |

| MCF-7 | S13 (Hsp90 inhibitor) for 36h | Hsp70 | Increased | [15] |

| MCF-7 | S13 (Hsp90 inhibitor) for 36h | Akt | Decreased | [15] |

| MCF-7 | S13 (Hsp90 inhibitor) for 36h | Raf-1 | Decreased | [15] |

| B16F10 | NVP-AUY922 (100 nM) for 24h | Hsp70 | Increased | [14] |

| LS174T | NVP-AUY922 (100 nM) for 24h | Hsp70 | Increased | [14] |

Experimental Protocols

Detailed methodologies for key experiments to assess the cellular effects of Hsp90 inhibitors are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of an Hsp90 inhibitor on cultured cells.

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Hsp90 inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.

-

Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Protocol 2: Western Blotting for Client Protein Degradation

This protocol is used to analyze the levels of Hsp90 client proteins following inhibitor treatment.

Caption: Step-by-step workflow for Western blot analysis.

Materials:

-

Cell culture reagents

-

Hsp90 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to client proteins and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Study Hsp90-Client Protein Interaction

This protocol is used to investigate the interaction between Hsp90 and its client proteins and how this is affected by an Hsp90 inhibitor.

Caption: A typical workflow for a co-immunoprecipitation experiment.

Materials:

-

Cell culture reagents and Hsp90 inhibitor

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-Hsp90) and a negative control (e.g., IgG)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

Western blotting reagents

Procedure:

-

Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against Hsp90 (or the client protein) or a control IgG overnight at 4°C.[17][18]

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.[19]

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the expected interacting client protein (or Hsp90).

Troubleshooting and Considerations

-

Solubility of Inhibitors: Ensure the Hsp90 inhibitor is fully dissolved in the appropriate solvent (usually DMSO) and that the final solvent concentration in the cell culture medium does not exceed a non-toxic level (typically <0.1%).

-